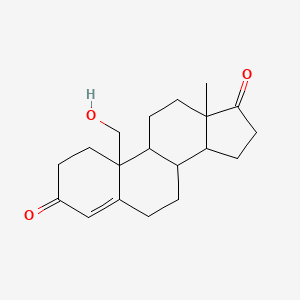
10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE involves multiple steps, typically starting from simpler steroid precursors. The synthetic routes often include oxidation and reduction reactions, as well as various substitution reactions to introduce the hydroxymethyl and methyl groups at specific positions on the steroid backbone . Industrial production methods may involve the use of biocatalysts or microbial fermentation to achieve the desired transformations efficiently .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The ketone groups at positions 3 and 17 can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4 . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, particularly in hormone-related treatments, is ongoing.
Industry: It is used in the production of various steroid-based pharmaceuticals.
作用机制
The mechanism of action of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE involves its interaction with specific enzymes and receptors in the body. It acts as a potent inhibitor of steroid isomerase, an enzyme involved in the biosynthesis of androgens and estrogens . This inhibition affects the production of these hormones, leading to various physiological effects.
相似化合物的比较
Similar compounds include:
Androstenedione: A precursor to both testosterone and estrogen, with a similar steroid backbone.
Estrane-3,17-dione: Another steroid with a similar structure but different functional groups, leading to distinct biological activities.
1,4-Androstadiene-3,17-dione:
The uniqueness of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE lies in its specific functional groups and their positions on the steroid backbone, which confer unique chemical and biological properties .
属性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3 |
InChI 键 |
XGUHPTGEXRHMQQ-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



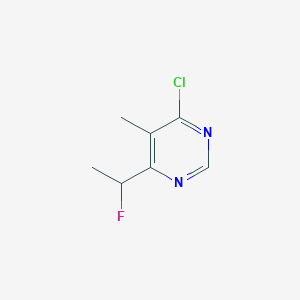
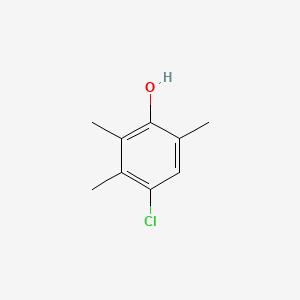
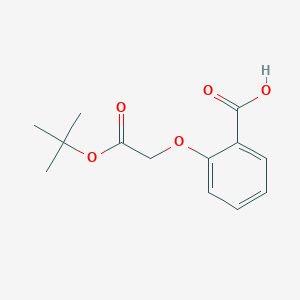
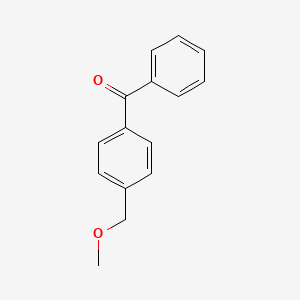
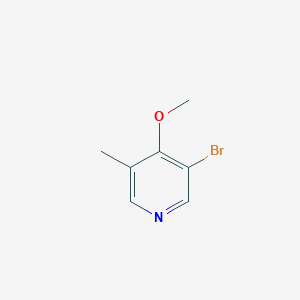
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B8787673.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-2-iodo-1-[(2-iodophenyl)sulfonyl]-](/img/structure/B8787675.png)
![tert-Butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8787689.png)
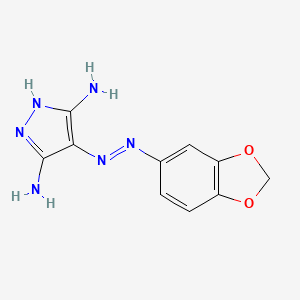
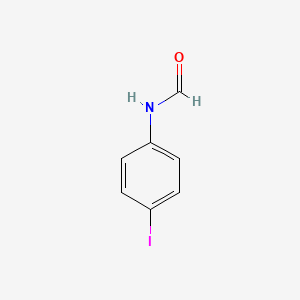
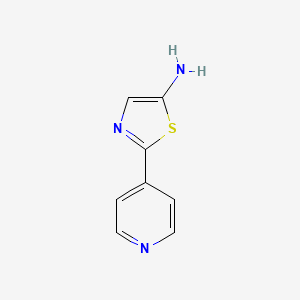
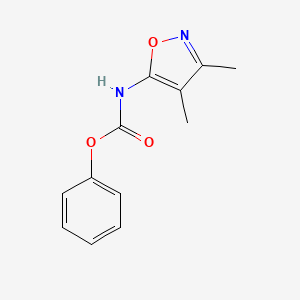
![3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787727.png)
